MFCD11876684
Description
This article synthesizes information from multiple authoritative sources to provide a comparative overview of compounds with similar molecular frameworks, physicochemical properties, and biological activities. The focus is on compounds with analogous heterocyclic structures, halogen substituents, and nitrogen-containing aromatic systems, which are common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)12-6-7-13(17)16-9-12/h3-9H,2H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYMRQQAXBUXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683066 | |
| Record name | N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111116-43-8 | |
| Record name | N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD11876684” involves several synthetic routes. One common method includes a diastereomerically selective cyclization reaction. This process does not require a separate epimerization step, making it more efficient . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD11876684” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
“MFCD11876684” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD11876684” exerts its effects involves specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or chemical reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
Key Observations :
- Lipophilicity : Compounds with halogen substituents (e.g., Cl, Br) exhibit moderate LogP values (0.61–2.15), favoring membrane permeability .
- Polar Surface Area (TPSA) : Higher TPSA values (>75 Ų) correlate with reduced blood-brain barrier (BBB) penetration, as seen in CAS 1181267-36-6 (TPSA = 75.90 Ų) .
- Solubility : Solubility varies widely; halogenated aromatic compounds (e.g., CAS 1046861-20-4) show lower aqueous solubility (0.24 mg/mL) due to hydrophobic interactions .
Key Observations :
Table 3: Bioactivity and Hazard Data
Key Observations :
- CYP Inhibition : CAS 1181267-36-6 inhibits CYP1A2 and 2C19, necessitating drug interaction studies .
- Toxicity : Halogenated compounds (e.g., CAS 918538-05-3) frequently require stringent safety protocols due to irritant properties .
Structural Similarity Analysis
Compounds with similarity scores >70% (e.g., CAS 1046861-20-4 and its analogs) share:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
